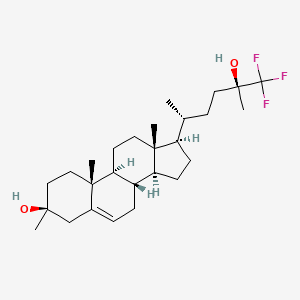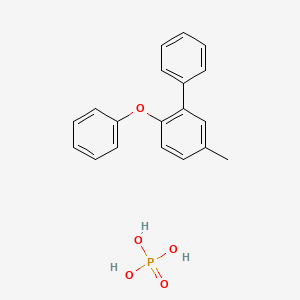
4-Methyl-1-phenoxy-2-phenylbenzene;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Diphenyl cresyl phosphate is synthesized through the reaction of cresol and phenol with phosphorus pentoxide in the liquid phase at 100°C . The industrial production involves the following steps :
Raw Materials: Cresol, phenol, and phosphorus pentoxide.
Reaction Conditions: The reaction is carried out in a reaction vessel at 100°C.
Catalysts: Calcium and magnesium catalysts are used to facilitate the reaction.
Process: The mixture is heated gradually, and the reaction is monitored to ensure complete esterification. The product is then purified through distillation to remove any unreacted materials and by-products.
Analyse Chemischer Reaktionen
Diphenyl cresyl phosphate undergoes various chemical reactions, including :
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents such as hydrides, it can form highly toxic and flammable phosphine gas.
Substitution: It can react with other compounds to form different organophosphate esters.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions are phosphorus oxides and phosphine gas .
Wissenschaftliche Forschungsanwendungen
Diphenyl cresyl phosphate has a wide range of scientific research applications, including :
Chemistry: Used as a flame retardant additive in polymers and plastics to enhance fire resistance.
Biology: Studied for its effects on cellular processes and its potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Employed as a plasticizer in the production of flexible PVC, hydraulic fluids, and lubricants.
Wirkmechanismus
The mechanism by which diphenyl cresyl phosphate exerts its effects involves its interaction with cellular membranes and enzymes . It can inhibit certain enzymes, leading to disruptions in cellular processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation pathways . In animal studies, it has been shown to affect the liver, kidneys, and adrenal glands .
Vergleich Mit ähnlichen Verbindungen
Diphenyl cresyl phosphate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include :
- Triphenyl phosphate
- Triethyl phosphate
- Tris(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphate
- Diphenyl phosphate
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C19H19O5P |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-methyl-1-phenoxy-2-phenylbenzene;phosphoric acid |
InChI |
InChI=1S/C19H16O.H3O4P/c1-15-12-13-19(20-17-10-6-3-7-11-17)18(14-15)16-8-4-2-5-9-16;1-5(2,3)4/h2-14H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


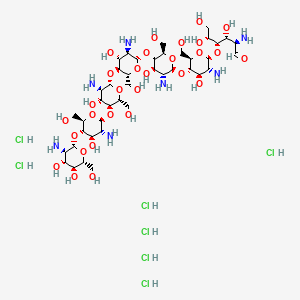
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
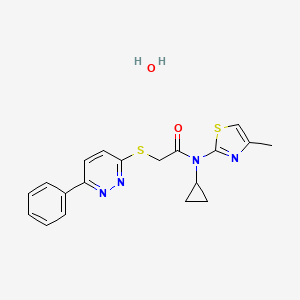

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
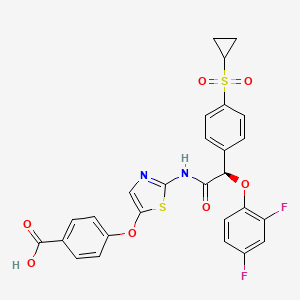
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
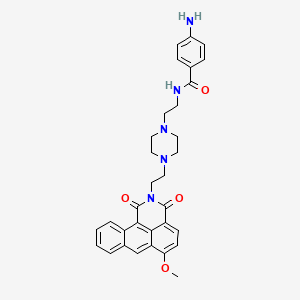
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
